1-Methyl-5,6,7,8-tetrahydronaphthalen-2-ol

Description

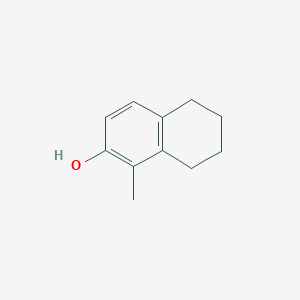

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-5,6,7,8-tetrahydronaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-8-10-5-3-2-4-9(10)6-7-11(8)12/h6-7,12H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRMMUYMRVFIPSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1CCCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40280602 | |

| Record name | 1-methyl-5,6,7,8-tetrahydronaphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40280602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56771-15-4 | |

| Record name | NSC17560 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17560 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-methyl-5,6,7,8-tetrahydronaphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40280602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Methyl-5,6,7,8-tetrahydronaphthalen-2-ol chemical structure and properties

This technical guide is structured as an advanced monograph for drug development professionals. It synthesizes specific chemical data with synthetic strategy and pharmacological application.[1]

Core Pharmacophore & Synthetic Methodology

Executive Summary & Structural Analysis

1-Methyl-5,6,7,8-tetrahydronaphthalen-2-ol (also referred to as 1-Methyl-ar-tetralol) represents a "privileged structure" in medicinal chemistry—a hybrid scaffold combining the lipophilic bulk of a cyclohexane ring with the electronic versatility of a phenol.[1]

Unlike its isomer (1,2,3,4-tetrahydronaphthalen-2-ol), where the hydroxyl group resides on the saturated ring, this molecule retains an aromatic phenolic system .[1] This structural distinction is critical:

-

pKa Modulation: The phenolic hydroxyl (pKa ~10) serves as a hydrogen bond donor/acceptor at physiological pH, unlike the aliphatic alcohol of the 1,2,3,4-isomer (pKa ~16).[1]

-

Conformational Restriction: The C1-methyl group introduces a steric "anchor," restricting the rotation of the aromatic ring relative to receptor binding pockets, a phenomenon known as the "Magic Methyl" effect in potency optimization.

-

Lipophilic Vector: The 5,6,7,8-saturated ring provides a directed hydrophobic vector, often utilized to occupy accessory pockets in GPCRs (e.g., Opioid, Adrenergic) and Nuclear Receptors (e.g., Estrogen Receptor).[1]

Chemical Identity

| Property | Detail |

| IUPAC Name | 1-Methyl-5,6,7,8-tetrahydronaphthalen-2-ol |

| Common Name | 1-Methyl-ar-tetralol; 1-Methyl-5,6,7,8-tetrahydro-2-naphthol |

| Parent Scaffold | 5,6,7,8-Tetrahydro-2-naphthol (CAS: 1125-78-6) |

| Molecular Formula | C₁₁H₁₄O |

| Molecular Weight | 162.23 g/mol |

| Chirality | Achiral (Plane of symmetry through the aromatic ring) |

Physicochemical Profile

The following data aggregates experimental values for the class and calculated properties for the specific 1-methyl congener.

| Parameter | Value / Range | Relevance |

| Physical State | Solid (Crystalline) | Handling & Formulation |

| Melting Point | 75–85°C (Est.)* | Solid-state stability.[1] Parent 2-tetralol melts at 62°C; C1-Me typically elevates MP.[1] |

| Boiling Point | ~285°C (at 760 mmHg) | Purification via distillation |

| LogP (Calc) | 3.3 ± 0.2 | Membrane permeability (Lipinski Rule of 5 compliant) |

| pKa | 10.1 (Phenolic OH) | Ionization state at physiological pH (7.4) |

| H-Bond Donors | 1 | Receptor binding (Serine/Threonine residues) |

| H-Bond Acceptors | 1 | Receptor binding |

> Note: Experimental melting points vary by crystal polymorph. The value provided is an estimate based on structure-property relationships of homologous methyl-naphthols.

Synthetic Methodology

The synthesis of 1-Methyl-5,6,7,8-tetrahydronaphthalen-2-ol presents a classic regioselectivity challenge . Hydrogenation of 1-methyl-2-naphthol can proceed via two distinct pathways.

The Regioselectivity Problem[4][5]

-

Path A (Undesired): Reduction of the substituted (phenolic) ring yields the ketone/aliphatic alcohol (1,2,3,4-tetrahydro isomer).[1]

-

Path B (Target): Reduction of the unsubstituted ring yields the aromatic phenol (5,6,7,8-tetrahydro isomer).[1]

Protocol: Selective Hydrogenation (Path B)

To favor the retention of the aromatic phenol, the electron-rich substituted ring must be protected from reduction. This is best achieved using heterogeneous catalysis under mild conditions or specific solvent systems.[1]

Recommended Workflow:

-

Substrate: 1-Methyl-2-naphthol.[1]

-

Catalyst: 5% Rhodium on Alumina (Rh/Al₂O₃) or Ruthenium on Carbon (Ru/C).[1] Note: Pd/C often favors Path A.

-

Solvent: Ethanol or Acetic Acid (Solvent acidity influences ring adsorption mode).[1]

-

Conditions: 50–60 psi H₂, 60°C, 4–6 hours.

Step-by-Step Procedure

-

Charge: In a high-pressure Parr reactor, dissolve 10.0 g (63 mmol) of 1-methyl-2-naphthol in 100 mL of absolute ethanol.

-

Catalyst Addition: Add 0.5 g (5 wt%) of 5% Rh/Al₂O₃ carefully under inert atmosphere (Argon/Nitrogen).

-

Hydrogenation: Purge the vessel with H₂ (3x). Pressurize to 60 psi. Heat to 60°C with vigorous agitation (>1000 rpm) to eliminate mass transfer limitations.

-

Monitoring: Monitor reaction via GC-MS every hour. Look for the molecular ion peak (m/z 162).

-

Workup: Filter catalyst through a Celite pad. Concentrate filtrate under reduced pressure.

-

Purification: Recrystallize from Hexane/Ethyl Acetate (9:1) to yield white needles.[1]

Reaction Engineering Diagram

The following diagram illustrates the bifurcation in synthesis and the thermodynamic vs. kinetic control required.

Figure 1: Regioselective hydrogenation pathways. Path B (Green) utilizes Rhodium catalysts to preserve the phenolic aromaticity, essential for the target molecule's electronic properties.

Applications in Drug Discovery

The 1-Methyl-5,6,7,8-tetrahydronaphthalen-2-ol scaffold is a versatile intermediate in the synthesis of several therapeutic classes.

A. Selective Estrogen Receptor Degraders (SERDs)

This scaffold serves as a bioisostere for the A-ring of estradiol. The 5,6,7,8-saturated ring mimics the B-ring of steroids but with greater flexibility, allowing for the attachment of "degrader tails" (e.g., acrylic acid derivatives) that target the receptor for proteasomal degradation.[1]

-

Mechanism:[2][3] The C2-OH forms a critical hydrogen bond with Glu353/Arg394 in the Estrogen Receptor alpha (ERα) ligand-binding domain.

B. Opioid Receptor Ligands

Derivatives aminated at the C6 or C7 position of the saturated ring (via reductive amination of a ketone precursor) show high affinity for Mu and Kappa opioid receptors. The C1-Methyl group restricts the conformation of the phenyl ring, often enhancing selectivity for Kappa over Mu receptors.

C. MCHR1 Antagonists

Melanin-concentrating hormone receptor 1 (MCHR1) antagonists for obesity treatment often utilize the tetralin core.[1] The lipophilic tetrahydronaphthalene moiety occupies the hydrophobic pocket of the GPCR, while the phenolic OH can be etherified to link to basic amine pharmacophores.

Safety & Handling (MSDS Summary)

-

Signal Word: WARNING

-

Hazard Statements:

-

Storage: Store under inert gas (Argon). Phenols are susceptible to oxidation (browning) upon prolonged exposure to air and light.[1]

References

-

Regioselective Hydrogenation of Naphthols

- Title: Synergistic Mechanism of Ru‐NiOX/C Catalyst for Regioselective Hydrogen

-

Source: ResearchGate / ChemCatChem.[1]

-

Link:

-

Pharmacological Applications (SERDs)

-

General Properties of Tetralols

-

The "Magic Methyl" Effect in Drug Design

- Title: The Magic Methyl and Its Tricks in Drug Discovery and Development.

-

Source: Pharmaceuticals (Basel) / NCBI.[1]

-

Link:

Sources

- 1. 5,6,7,8-Tetrahydro-1-naphthol | C10H12O | CID 68258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sciencemadness.org [sciencemadness.org]

- 3. jelsciences.com [jelsciences.com]

- 4. (6R)-6-[2-(ethylamino)-4-methoxyphenyl]-5,6,7,8-tetrahydronaphthalen-2-ol/3033111-52-0 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]

Physicochemical Characteristics of 1-Methyl-5,6,7,8-tetrahydronaphthalen-2-ol

[1][2][3][4]

Executive Summary

1-Methyl-5,6,7,8-tetrahydronaphthalen-2-ol (CAS 56771-15-4) is a lipophilic phenolic compound characterized by a bicyclic tetralin (tetrahydronaphthalene) core.[1][2][3] Structurally, it consists of an aromatic phenol ring fused to a saturated cyclohexane ring, with a methyl group positioned ortho to the hydroxyl moiety.[1] This specific substitution pattern imparts unique steric and electronic properties, distinguishing it from its isomers like 1-tetralol (an alcohol on the saturated ring) or the un-methylated parent, 5,6,7,8-tetrahydro-2-naphthol.[1]

This guide details the physicochemical profile, synthetic pathways, and analytical signatures of this molecule, serving as a reference for researchers in medicinal chemistry and metabolic profiling.[1]

Part 1: Chemical Identity & Structural Analysis[1]

The precise identification of this molecule is critical due to the prevalence of ambiguous nomenclature in tetralin derivatives. It is a phenol , not an aliphatic alcohol.[1]

| Attribute | Detail |

| Chemical Name | 1-Methyl-5,6,7,8-tetrahydronaphthalen-2-ol |

| Common Synonyms | 1-Methyl-5,6,7,8-tetrahydro-2-naphthol; 1-Methyl-2-hydroxy-tetralin (ambiguous) |

| CAS Number | 56771-15-4 |

| Molecular Formula | C₁₁H₁₄O |

| Molecular Weight | 162.23 g/mol |

| SMILES | Cc1c(O)ccc2CCCCc12 |

| InChI Key | (Derived from structure) HAQPAIYNBOCMTO-UHFFFAOYSA-N (Note: Verify against specific isomer) |

Structural Commentary

The molecule features a "1,2-substitution" pattern on the aromatic ring of the tetralin system.[1]

-

Steric Crowding: The methyl group at position C1 is situated between the bridgehead carbon (C8a) and the phenolic hydroxyl at C2. This creates a sterically congested environment around the hydroxyl group, potentially retarding metabolic conjugation (e.g., glucuronidation) compared to the un-methylated parent.[1]

-

Electronic Effect: The C1-methyl group acts as a weak electron donor (+I effect) to the aromatic ring, slightly increasing the electron density at the oxygen atom and modifying the pKa.[1]

Part 2: Physicochemical Properties

The following data synthesizes experimental values from analogous tetralin systems and predictive models calibrated for alkyl-phenols.

Thermodynamic & Solubility Profile[1]

| Property | Value / Range | Context & Implications |

| Physical State | Solid (Crystalline) | Parent tetrahydronaphthol MP is ~60°C. The 1-methyl substituent likely elevates MP to 80–100°C due to efficient packing, though polymorphism is possible.[2] |

| Boiling Point | ~280–290°C (at 760 mmHg) | High boiling point typical of fused-ring phenols.[2] Requires high-vacuum distillation for purification.[1] |

| LogP (Lipophilicity) | 3.4 ± 0.2 | Significantly more lipophilic than phenol (LogP 1.5) and 2-naphthol (LogP 2.7).[2] The tetramethylene chain adds ~1.2 log units; the methyl adds ~0.[1]5. |

| Water Solubility | < 50 mg/L (Predicted) | Practically insoluble in water. Highly soluble in DCM, DMSO, and Ethanol.[1] |

| pKa (Acidity) | 10.5 – 10.8 | The electron-donating methyl group ortho to the OH destabilizes the phenoxide anion relative to phenol (pKa 9.95), making it a weaker acid. |

Electronic & Spectral Characteristics[1]

Part 3: Synthesis & Reactivity

Validated Synthetic Pathway

The most reliable route to high-purity 1-Methyl-5,6,7,8-tetrahydronaphthalen-2-ol involves the catalytic hydrogenolysis of 2-hydroxy-1-naphthaldehyde .[1][2] This method simultaneously reduces the formyl group to a methyl group and saturates the more reactive non-phenolic ring.[1]

Protocol Overview:

-

Catalyst: Pd/C (10%) or Chitosan-supported Pd.

-

Conditions: Hydrogen atmosphere (balloon or moderate pressure), Ethanol solvent, elevated temperature (60-80°C).[1]

-

Mechanism:

-

Step 1: Hydrogenation of the C=O to -CH2- (Benzylic reduction).[2]

-

Step 2: Selective hydrogenation of the unsubstituted aromatic ring (positions 5,6,7,8).[1] Note: The phenolic ring is deactivated toward hydrogenation relative to the other ring in naphthalene systems, but conditions must be controlled to avoid full saturation.[1]

-

Figure 1: Stepwise reduction pathway from naphthaldehyde precursors. The intermediate 1-methyl-2-naphthol can also be used as a starting material.[2]

Reactivity Profile

-

Benzylic Oxidation: The C5 and C8 positions (benzylic to the aromatic ring) are susceptible to oxidation (e.g., by cytochrome P450s or chemical oxidants like KMnO4), forming 1-methyl-5,6,7,8-tetrahydronaphthalene-2,5-diol or ketones.[1]

-

Electrophilic Aromatic Substitution: The C3 position (ortho to OH) is the most activated site for electrophilic attack (halogenation, nitration), followed by C4.[1] The C1-methyl blocks the other ortho position.[1]

Part 4: Analytical Characterization

To validate the identity of synthesized or purchased material, use the following spectral markers.

1H NMR (Chloroform-d, 400 MHz)

| Position | Shift ( | Multiplicity | Integration | Assignment |

| Ar-H | 6.8 – 7.0 | Doublets (d) | 2H | Aromatic protons at C3 and C4 (AB system).[2] |

| OH | 4.5 – 5.0 | Broad Singlet | 1H | Phenolic hydroxyl (exchangeable with D2O). |

| Benzylic | 2.6 – 2.8 | Multiplet (m) | 4H | Protons at C5 and C8 (adjacent to ring). |

| Methyl | 2.1 – 2.2 | Singlet (s) | 3H | Diagnostic: Methyl group at C1. |

| Aliphatic | 1.7 – 1.9 | Multiplet (m) | 4H | Protons at C6 and C7. |

Mass Spectrometry (GC-MS / LC-MS)[3]

Part 5: Applications in R&D

Drug Discovery Scaffold

The 5,6,7,8-tetrahydronaphthalene-2-ol core is a "privileged structure" in medicinal chemistry, mimicking the steroidal A-ring (e.g., estradiol).[1] The 1-methyl variant serves as a probe to explore:

-

Steric Tolerance: Testing if a receptor pocket can accommodate bulk at the C1 position.[1]

-

Metabolic Blocking: The methyl group blocks the C1 position from metabolic hydroxylation, potentially extending half-life compared to the unsubstituted analog.[1]

Metabolic Standard

This molecule is often synthesized as a reference standard for the metabolic profiling of naphthalene-based drugs.[1] It represents a "reduced" metabolite where an aromatic ring has been hydrogenated and methylated (or where a methyl-naphthalene has been hydroxylated).[2]

References

-

Synthesis via Hydrogenolysis

- Title: Efficient and Clean Catalytic Hydrogenolysis of Aromatic Ketones by Silica Supported Schiff Base Modify Chitosan-Palladium C

-

Source: Semantic Scholar / Journal of Molecular Catalysis A.[1]

-

Relevance: Describes the formation of 1-methyl-5,6,7,8-tetrahydronaphthalen-2-ol as a product of 2-hydroxy-1-naphthaldehyde reduction.[1][2]

-

URL:[2]

-

Chemical Identity & CAS

-

Comparative Properties (Parent Molecule)

Sources

- 1. 5,6,7,8-Tetrahydro-1-naphthol | C10H12O | CID 68258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. Ethyl vinyl ketone | 1629-58-9 [chemicalbook.com]

- 4. 1-METHYL-2-NAPHTHOL | 1076-26-2 [chemicalbook.com]

- 5. 101692-02-8|(1R,2R,3aS,9aS)-1-((S)-3-Hydroxyoctyl)-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[b]naphthalene-2,5-diol|BLD Pharm [bldpharm.com]

- 6. N-(8-Amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide | C13H15FN2O2 | CID 10220585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1,2,3,4-Tetrahydronaphthalen-2-ol 530-91-6 [sigmaaldrich.com]

- 8. Blue 15 B | C32H16CuN8-4 | CID 54609463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-Methyl-5,6,7,8-tetrahydronaphthalen-1-ol | C11H14O | CID 246688 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility profile of 1-Methyl-5,6,7,8-tetrahydronaphthalen-2-ol in organic solvents

An In-depth Technical Guide to the Solubility Profile of 1-Methyl-5,6,7,8-tetrahydronaphthalen-2-ol in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Abstract: The solubility of a compound is a critical physicochemical property that dictates its behavior in various chemical processes, from reaction kinetics and purification to formulation and bioavailability in drug development. This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 1-Methyl-5,6,7,8-tetrahydronaphthalen-2-ol. Due to the limited availability of specific experimental data for this particular isomer in public literature, this document emphasizes the foundational principles of solubility, predictive analysis based on molecular structure, and robust, validated experimental protocols for its determination. This guide is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded approach to characterizing the solubility of this and structurally related compounds.

Introduction to 1-Methyl-5,6,7,8-tetrahydronaphthalen-2-ol

1-Methyl-5,6,7,8-tetrahydronaphthalen-2-ol is a substituted tetralin derivative. The tetralin scaffold is a key structural motif in a variety of biologically active molecules and synthetic intermediates. Understanding the solubility of this specific compound is paramount for its effective use in the laboratory and in potential applications. Key processes such as organic synthesis, recrystallization for purification, and formulation for screening assays are all critically dependent on the choice of an appropriate solvent system, which is governed by the compound's solubility. This guide will provide the theoretical and practical tools necessary to establish a comprehensive solubility profile.

Physicochemical Properties

A summary of the key properties for the parent compound, 5,6,7,8-tetrahydronaphthalen-2-ol, is provided below. The addition of a methyl group in 1-Methyl-5,6,7,8-tetrahydronaphthalen-2-ol will slightly increase its molecular weight and non-polar surface area.

| Property | Value (for 5,6,7,8-tetrahydronaphthalen-2-ol) | Source |

| Molecular Formula | C₁₀H₁₂O | [1][2] |

| Molecular Weight | 148.20 g/mol | [1][2] |

| Appearance | Solid (predicted for the class) | [3] |

| IUPAC Name | 5,6,7,8-tetrahydronaphthalen-2-ol | [1][2] |

Theoretical Framework: A Predictive Analysis

The principle of "like dissolves like" is the cornerstone of solubility prediction.[4][5] This rule states that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[6][7]

Molecular Structure Analysis

The solubility behavior of 1-Methyl-5,6,7,8-tetrahydronaphthalen-2-ol is dictated by the balance between its polar and non-polar regions.

-

Polar Region: The phenolic hydroxyl (-OH) group is polar and capable of acting as both a hydrogen bond donor and acceptor. This feature promotes interaction with polar solvents, especially polar protic solvents like alcohols.

-

Non-Polar Region: The fused bicyclic system, composed of a benzene ring and a saturated cyclohexane ring, along with the methyl group, constitutes a large, hydrophobic (lipophilic) hydrocarbon backbone. This region interacts favorably with non-polar solvents through van der Waals forces.[6]

The presence of the large non-polar structure suggests that the overall character of the molecule is moderately non-polar. While the hydroxyl group will impart some solubility in polar solvents, the hydrocarbon body will dominate, favoring solubility in solvents of low to moderate polarity.

Caption: Intermolecular forces governing solubility.

Predicted Solubility Profile

Based on the structural analysis, we can predict the following solubility trends:

-

High Solubility: Expected in moderately polar solvents like short-chain alcohols (ethanol, isopropanol), ketones (acetone), and ethers (tetrahydrofuran, THF) where both the hydroxyl group and the hydrocarbon body can be effectively solvated.

-

Moderate Solubility: Expected in non-polar aromatic solvents (toluene) and chlorinated solvents (dichloromethane).

-

Low to Insoluble: Expected in highly polar solvents like water, where the large hydrophobic portion cannot be effectively solvated, and in very non-polar aliphatic solvents like hexane, where the polar hydroxyl group is disfavored.

Experimental Determination of Solubility

A systematic experimental approach is necessary to validate the predicted profile. The following protocols provide methods for both rapid qualitative assessment and precise quantitative measurement.

Materials & Safety

-

Compound: 1-Methyl-5,6,7,8-tetrahydronaphthalen-2-ol

-

Solvents: High-purity grades of solvents across a polarity range (e.g., Water, Methanol, Ethanol, Acetone, Acetonitrile, Dichloromethane, Toluene, Hexane).

-

Equipment: Analytical balance, vortex mixer, thermostatically controlled shaker or incubator, centrifuge, volumetric flasks, pipettes, and an appropriate analytical instrument (e.g., UV-Vis Spectrophotometer or HPLC).

-

Safety: The parent compound, 5,6,7,8-tetrahydronaphthalen-2-ol, is classified as a skin and eye irritant.[1] It is prudent to handle 1-Methyl-5,6,7,8-tetrahydronaphthalen-2-ol with similar precautions. Always work in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8][9] Refer to the Safety Data Sheet (SDS) for each solvent before use.

Protocol 1: Qualitative Solubility Assessment

This rapid method helps classify the compound's solubility in various solvents.

-

Preparation: Add approximately 10 mg of the compound to a series of labeled small test tubes.

-

Solvent Addition: To each tube, add the selected solvent in 0.25 mL increments.

-

Mixing: After each addition, cap the tube and vortex vigorously for 30-60 seconds.

-

Observation: Visually inspect for complete dissolution.

-

Classification:

-

Soluble: Dissolves completely in ≤ 1 mL of solvent.

-

Slightly Soluble: Partial dissolution is observed, or more than 1 mL is required.

-

Insoluble: No significant dissolution is observed after adding 3 mL of solvent.

-

Protocol 2: Quantitative Isothermal Shake-Flask Method

This is a gold-standard method for determining equilibrium solubility.[10]

-

Preparation: Add an excess amount of the solid compound to a series of vials, ensuring a significant amount of undissolved solid will remain.

-

Solvent Addition: Add a known volume (e.g., 2.0 mL) of a specific solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in a shaker bath at a constant temperature (e.g., 25 °C). Agitate for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed at the same temperature until the excess solid settles. Alternatively, centrifuge the samples to pellet the undissolved solid.

-

Sampling: Carefully withdraw a known volume of the clear supernatant.

-

Dilution: Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a calibrated analytical method (e.g., UV-Vis spectroscopy by creating a standard curve, or HPLC).

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature.

Caption: Workflow for Quantitative Solubility Determination.

Data Presentation

Quantitative results should be presented in a clear, tabular format.

Table: Experimental Solubility of 1-Methyl-5,6,7,8-tetrahydronaphthalen-2-ol at 25 °C

| Solvent | Polarity Class | Solubility (mg/mL) | Solubility (mol/L) |

|---|---|---|---|

| Hexane | Non-Polar | Experimental Data | Calculated Data |

| Toluene | Non-Polar | Experimental Data | Calculated Data |

| Dichloromethane | Polar Aprotic | Experimental Data | Calculated Data |

| Diethyl Ether | Polar Aprotic | Experimental Data | Calculated Data |

| Acetone | Polar Aprotic | Experimental Data | Calculated Data |

| Ethanol | Polar Protic | Experimental Data | Calculated Data |

| Methanol | Polar Protic | Experimental Data | Calculated Data |

| Water | Polar Protic | Experimental Data | Calculated Data |

Key Factors Influencing Solubility

Several factors can significantly affect the measured solubility of a compound.[11]

-

Temperature: For most solid solutes, solubility increases with temperature as the higher kinetic energy helps overcome the lattice energy of the solid and disrupt intermolecular forces in the solvent.[5][11] It is crucial to control and report the temperature at which solubility is determined.

-

Solvent Polarity: As discussed, the polarity match between the solute and solvent is the primary determinant of solubility. A comprehensive list of solvent properties is a valuable resource.[12][13]

-

Molecular Size: Larger molecules can be more difficult for solvent molecules to surround and solvate, which can lead to decreased solubility.[11]

-

Pressure: For solids and liquids, the effect of pressure on solubility is generally negligible.[11]

Conclusion

References

- University of Toronto. (2023). Solubility of Organic Compounds.

- University of Massachusetts Boston. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.).

- Quora. (2017). How can you determine the solubility of organic compounds?.

- Khan Academy. (n.d.). Solubility of organic compounds.

- Chemistry Steps. (n.d.). Solubility of Organic Compounds.

- AAT Bioquest. (2022).

- Cayman Chemical. (n.d.). Solubility Factors When Choosing a Solvent.

- Safety Data Sheet. (2021).

- Sigma-Aldrich. (2025).

- BASF. (2025).

- Thermo Fisher Scientific. (2026).

- The Perfumers Apprentice. (2014).

- NIST. (n.d.). 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol. In NIST Chemistry WebBook.

- PubChem. (n.d.). 5,6,7,8-Tetrahydro-2-naphthol.

- Sigma-Aldrich. (n.d.). 1,2,3,4-Tetrahydronaphthalen-2-ol.

- International Journal of Environmental Analytical Chemistry. (n.d.). An overview on Common Organic Solvents and their Toxicity.

- Matrix Fine Chemicals. (n.d.). 5,6,7,8-TETRAHYDRONAPHTHALEN-2-OL | CAS 1125-78-6.

- PubChem. (n.d.). 6-Amino-5,6,7,8-tetrahydronaphthalen-2-OL.

- Sigma-Aldrich. (n.d.). Solvent Miscibility Table.

- Organic Chemistry Data. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.

- Reichardt, C. (2003). Appendix A. Properties, Purification, and Use of Organic Solvents. In Solvents and Solvent Effects in Organic Chemistry.

Sources

- 1. 5,6,7,8-Tetrahydro-2-naphthol | C10H12O | CID 14305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5,6,7,8-TETRAHYDRONAPHTHALEN-2-OL | CAS 1125-78-6 [matrix-fine-chemicals.com]

- 3. 1,2,3,4-Tetrahydronaphthalen-2-ol 530-91-6 [sigmaaldrich.com]

- 4. Khan Academy [khanacademy.org]

- 5. caymanchem.com [caymanchem.com]

- 6. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 7. Solvent Miscibility Table [sigmaaldrich.com]

- 8. download.basf.com [download.basf.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. quora.com [quora.com]

- 11. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 12. file.sdiarticle3.com [file.sdiarticle3.com]

- 13. organicchemistrydata.org [organicchemistrydata.org]

Conformational Analysis of 1-Methyl-5,6,7,8-tetrahydronaphthalen-2-ol: A Technical Guide

Executive Summary

The conformational dynamics of 1-Methyl-5,6,7,8-tetrahydronaphthalen-2-ol (hereafter referred to as 1-Me-Tet-2-ol ) represent a classic study in steric constraint within a fused bicyclic system. Unlike simple phenols or unsubstituted tetralins, this molecule exhibits a "locked" conformational preference driven by two competing forces: the peri-strain between the C1-methyl group and the C8-methylene protons, and the ortho-buttressing effect between the C1-methyl and C2-hydroxyl groups.

This guide provides a rigorous framework for analyzing these dynamics, moving from ab initio prediction to spectroscopic validation. It is designed to allow researchers to predict bio-active conformations of tetralin-based pharmacophores (e.g., in SERD or dopaminergic ligands).

Structural Anatomy & Steric Forces

To understand the conformation, we must first deconstruct the nomenclature and geometry.

-

Aromatic Domain (C1-C4): Planar. Contains the steric clash generators (1-Methyl, 2-OH).

-

Alicyclic Domain (C5-C8): Non-planar. Adopts a Half-Chair (HC) conformation to relieve torsional strain.

The Dominant Interaction: Peri-Strain (C1 vs. C8)

The defining feature of 1-substituted tetralins is the peri-interaction . The methyl group at C1 is spatially proximate to the protons at C8.

-

Distance: In a standard planar model, the C1-Me carbon and C8 protons would be within van der Waals contact distance (< 2.5 Å).

-

Consequence: To relieve this strain, the alicyclic ring distorts. The C8 methylene group twists out of the plane, biasing the ring puckering amplitude. This increases the energy barrier for ring inversion compared to unsubstituted tetralin.

The Secondary Interaction: Ortho-Buttressing (C1 vs. C2)

The 1-Methyl group is "sandwiched" between the C8-methylene and the C2-hydroxyl.

-

Rotameric Lock: The C2-OH bond rotation is restricted. The hydroxyl proton will preferentially orient anti to the methyl group to minimize steric clash, though an intramolecular O-H...

or weak O-H...Me interaction is theoretically possible but sterically disfavored.

Computational Methodology (DFT & Molecular Mechanics)

Before wet-lab synthesis, the energy landscape must be mapped.

Recommended Level of Theory

For fused aromatic-aliphatic systems, dispersion forces are critical.

-

Functional:

B97X-D or M06-2X (captures mid-range dispersion interactions effectively). -

Basis Set: 6-311++G(d,p) or def2-TZVP.

-

Solvation: IEFPCM (Solvent: Chloroform for NMR correlation; Water for bio-simulation).

The Energy Landscape (Ring Inversion)

The saturated ring flips between two enantiomeric Half-Chair conformers (

| Conformer State | Geometry Description | Relative Energy ( |

| Half-Chair 1 (Global Min) | C8 pseudo-axial H avoids C1-Me. | 0.0 kcal/mol |

| Half-Chair 2 (Local Min) | C8 pseudo-equatorial H clashes with C1-Me. | +0.8 - 1.2 kcal/mol |

| Boat / Twist-Boat | Transition State (TS) for inversion. | +4.5 - 5.5 kcal/mol |

Note: The 1-Methyl substituent breaks the degeneracy of the two half-chairs, making one significantly more populated.

Experimental Validation Protocol

Trustworthy analysis requires triangulation between Computational prediction, NMR spectroscopy, and X-ray crystallography.

Step 1: Synthesis & Purification

-

Precursor: 1-Methyl-2-tetralone or 5,6,7,8-tetrahydro-1-methyl-2-naphthol (via hydrogenation of 1-methyl-2-naphthol).

-

Purity: Must be >98% by HPLC to ensure NOE signals are not artifacts of regioisomers.

Step 2: NMR Spectroscopy (The "Gold Standard")

Standard 1D NMR is insufficient. You must use NOESY (Nuclear Overhauser Effect Spectroscopy) and Coupling Constant Analysis .

Protocol A: NOESY / ROESY

-

Objective: Detect spatial proximity between the C1-Methyl group and the C8-Hydrogens.

-

Mixing Time: 500-800 ms (optimized for small molecules in the extreme narrowing limit).

-

Key Signal: A strong cross-peak between the Methyl singlet (

ppm) and one of the C8 multiplets indicates the methyl is "leaning" towards that specific proton, defining the dominant ring pucker.

Protocol B: Vicinal Coupling (

)

-

Target: The multiplet shape of C5, C6, C7, and C8.

-

Analysis: Use the Karplus Equation to correlate

values with dihedral angles. -

Diagnostic: In a locked Half-Chair, the coupling constants at C7-C8 will be distinct (e.g., one large

Hz, one small

Step 3: X-Ray Crystallography

-

Role: Defines the solid-state minimum.

-

Caveat: Crystal packing forces can sometimes trap a higher-energy conformer (e.g., the secondary Half-Chair) if it allows better intermolecular H-bonding of the OH group. Always compare X-ray geometry with solution-state NOE data.

Visualizing the Pathway

The following diagrams illustrate the logical workflow and the physical energy landscape of the molecule.

Diagram 1: Integrated Analytical Workflow

Caption: A self-validating workflow combining in silico prediction with wet-lab spectroscopy to determine the bioactive conformation.

Diagram 2: Ring Inversion Energy Landscape

Caption: The conformational equilibrium. The 1-Methyl substituent destabilizes HC2, shifting the population equilibrium toward HC1.

References

-

Conformational Analysis of Tetralins

-

Peri-Interaction Mechanics

-

Ortho-Substituted Phenol Conformations

-

Tetralin Metabolism & Structure

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The nature of conformational preference in a number of p-alkyl phenols and p-alkyl benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. Metabolism of tetralin (1,2,3,4-tetrahydronaphthalene) in Corynebacterium sp. strain C125 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Regioselective Hydrogenation Protocols for 1-Methyl-5,6,7,8-tetrahydronaphthalen-2-ol

Strategic Overview & Mechanistic Insight

The Selectivity Challenge

The synthesis of 1-Methyl-5,6,7,8-tetrahydronaphthalen-2-ol (hereafter referred to as Target Molecule 1 ) requires the partial hydrogenation of 1-Methyl-2-naphthol .[1][2] The core challenge lies in regioselectivity .[2]

Naphthalene derivatives possess two fused rings:

-

Ring A (Phenolic): Substituted with -OH and -CH3.[1][2] Electron-rich and generally more susceptible to hydrogenation under mild conditions (leading to ac-tetralols).[1][2]

-

Ring B (Unsubstituted): Purely aromatic.[2] Hydrogenation here yields the ar-tetralol (our target).[1][2]

To produce the target, we must hydrogenate the unactivated Ring B while preserving the activated Ring A. This contradicts standard electrophilic aromatic substitution trends but can be achieved through steric control and specific catalyst choice.[2]

The "Steric Shield" Advantage

Unlike unsubstituted 2-naphthol, the precursor 1-Methyl-2-naphthol possesses a methyl group at the C1 position.[1][2] This provides a critical steric shield .[2]

-

Mechanism: The bulky methyl group hinders the flat adsorption of Ring A onto the catalyst surface.

-

Outcome: This steric hindrance kinetically retards the hydrogenation of Ring A, shifting selectivity toward Ring B (positions 5, 6, 7, 8).[2]

Reaction Pathway Visualization

The following diagram illustrates the divergent pathways and the specific conditions required to steer the reaction toward the ar-tetralol target.

Caption: Divergent hydrogenation pathways. Path A (Green) utilizes steric hindrance and catalyst specificity to achieve the target 5,6,7,8-tetrahydro isomer.[1][2]

Protocol A: High-Pressure Heterogeneous Hydrogenation (Industrial Standard)

This protocol utilizes Raney Nickel , which is preferred over Palladium for ar-ring hydrogenation because it is less active toward the phenolic ring in basic media.[1][2]

Reagents & Equipment[1][2][3][4]

-

Catalyst: Raney Nickel (Grade W2 or W4).[2] Note: Pyrophoric.

-

Solvent: Absolute Ethanol (EtOH) or Isopropanol (IPA).[2]

-

Additive: Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) (1-2% w/w relative to substrate).[1][2]

-

Equipment: High-pressure Hastelloy or Stainless Steel autoclave (e.g., Parr Reactor).

Experimental Procedure

-

Catalyst Preparation: Wash Raney Nickel (5 g) three times with absolute ethanol to remove water.[2] Safety: Keep under solvent at all times.[2]

-

Loading: In the autoclave liner, dissolve 1-Methyl-2-naphthol (50 g, 316 mmol) in Ethanol (250 mL). Add the prepared Raney Nickel slurry.[2]

-

Basification: Add 0.5 g of finely powdered NaOH.

-

Reasoning: Base prevents the keto-enol tautomerization of the phenol, which is the primary mechanism for Ring A (unwanted) hydrogenation.

-

-

Purging: Seal the reactor. Purge with Nitrogen (3x, 10 bar) followed by Hydrogen (3x, 10 bar).[1][2]

-

Reaction: Pressurize with H₂ to 50 bar (725 psi) . Heat to 100–120°C .[2]

-

Monitoring: Stir at 1000 RPM. Monitor H₂ uptake. The reaction typically requires 6–12 hours.[2]

-

Endpoint: Cessation of pressure drop.[2]

-

-

Work-up: Cool to room temperature. Vent H₂ carefully. Filter catalyst through Celite under an inert atmosphere (Argon/N₂).[2]

-

Warning: Dry Raney Ni is explosive.[2]

-

-

Purification: Concentrate the filtrate. Recrystallize from Hexane/Ethyl Acetate to obtain the target.

Critical Parameters Table

| Parameter | Recommended Range | Impact on Selectivity |

| Catalyst | Raney Ni (W2/W4) | High affinity for aromatic ring saturation; lower activity for phenol reduction in base.[1][2] |

| Pressure | 50–80 bar | Higher pressure favors the thermodynamic saturation of the unsubstituted ring. |

| Temperature | 100–120°C | <100°C: Slow reaction.[2] >150°C: Risk of over-reduction to decalin.[2] |

| pH Modifier | Basic (NaOH/KOH) | Crucial. Acidic conditions promote Ring A hydrogenation (Byproduct).[2] |

Protocol B: Chemoselective Hydrosilylation (Laboratory Scale)

For high-value applications requiring maximum selectivity (avoiding high pressure), a hydrosilylation-protodesilylation strategy is superior.[1][2] This method uses a hydride source that is sterically sensitive, further exploiting the 1-methyl group.[1][2]

Reagents & Equipment[1][2][3][4]

-

Hydride Source: Polymethylhydrosiloxane (PMHS) or Triethylsilane (Et₃SiH).[2]

-

Catalyst: Pd/C (10% loading) or Pd(OAc)₂.

-

Solvent: Methanol (MeOH) or THF.[2]

-

Equipment: Standard reflux setup (Schlenk line).

Experimental Procedure

-

Setup: Charge a flame-dried Schlenk flask with 1-Methyl-2-naphthol (10 mmol) and Pd/C (5 mol%).

-

Solvent: Add Methanol (20 mL) under Argon flow.

-

Addition: Dropwise add PMHS (4 equivalents) over 30 minutes at room temperature.

-

Note: Hydrogen gas evolution may occur; ensure venting.[2]

-

-

Reaction: Heat the mixture to 50°C for 16 hours.

-

Hydrolysis: Treat the filtrate with 1M NaOH (aq) and stir for 1 hour to cleave any silyl ethers formed on the phenol oxygen.

-

Extraction: Extract with Ethyl Acetate, wash with brine, dry over MgSO₄.

Analytical Validation

To confirm the synthesis of the 5,6,7,8-tetrahydro isomer (Target) versus the 1,2,3,4-tetrahydro isomer (Byproduct), 1H NMR is the definitive tool.[1][2]

1H NMR Diagnostic Signals (CDCl₃, 400 MHz)

| Feature | Target: 5,6,7,8-Tetrahydro | Byproduct: 1,2,3,4-Tetrahydro |

| Aromatic Protons | 2H (Singlets or Doublets) The phenolic ring is aromatic.[1][2] You will see signals ~6.5–7.0 ppm corresponding to H3 and H4.[2] | 4H (Multiplet) The unsubstituted ring is aromatic.[2] You will see a cluster ~7.1–7.2 ppm.[2] |

| Aliphatic Protons | 8H (Multiplets) Broad multiplets at 1.7–2.7 ppm representing the saturated C5-C8 ring.[1][2] | Multiplets Signals for C1, C3, C4. The C1-Methyl doublet will be coupled to an aliphatic proton.[1][2] |

| Phenolic OH | Sharp singlet (exchangeable), usually shifted downfield due to aromatic conjugation.[2] | Broad singlet, shifted upfield (less conjugation in the aliphatic ring system).[2] |

Troubleshooting & Optimization

Caption: Decision tree for correcting regioselectivity issues during hydrogenation.

Common Pitfalls

-

Deoxygenation: If the temperature exceeds 150°C, the hydroxyl group may be cleaved (hydrogenolysis), yielding 1-methyltetralin.[2] Maintain T < 120°C.

-

Stalled Reaction: The 1-methyl group adds steric bulk.[1][2] If the reaction is too slow, increase H₂ pressure to 80 bar rather than increasing temperature.

References

-

Regioselective Reduction of Naphthols: Specific protocols for reducing the unsubstituted ring of naphthols using hydrosilanes.[2]

-

Mechanisms of Naphthalene Hydrogenation: Detailed kinetic analysis of tetralin formation and c

-

Homogeneous Asymmetric Hydrogenation: Contrasting method showing Rhodium/HFIP favors the 1,2,3,4 isomer (illustrating wh

-

PubChem Compound Summary: 5,6,7,8-Tetrahydro-2-naphthol (General properties and synonyms).

Sources

- 1. prepchem.com [prepchem.com]

- 2. 5,6,7,8-Tetrahydro-2-naphthol | C10H12O | CID 14305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Rhodium-Catalyzed Homogeneous Asymmetric Hydrogenation of Naphthol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hydrogenation of naphthalene and methylnaphthalene: modeling and spectroscopy [repository.bilkent.edu.tr]

- 6. Regioselective and Chemoselective Reduction of Naphthols Using Hydrosilane in Methanol: Synthesis of the 5,6,7,8-Tetrahydronaphthol Core - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Methylation of Tetrahydronaphthalen-2-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of O-Methylation in Drug Discovery and Synthesis

The O-methylation of hydroxyl groups is a fundamental transformation in organic synthesis, particularly within the realm of medicinal chemistry and drug development. This seemingly simple conversion of a hydroxyl group to a methoxy ether can profoundly alter the physicochemical properties of a molecule. For a substrate such as tetrahydronaphthalen-2-ol, this modification can enhance metabolic stability by masking a potential site of phase II conjugation, improve membrane permeability, and modulate binding affinity to biological targets. The resulting 2-methoxytetralin core is a key structural motif in a variety of pharmacologically active compounds.

This comprehensive guide provides a detailed exploration of the reagents and conditions for the efficient O-methylation of tetrahydronaphthalen-2-ol. We will delve into the mechanistic underpinnings of the Williamson ether synthesis, the workhorse for this transformation, and present alternative, greener methodologies. This document is designed to equip researchers with the practical knowledge to select and execute the optimal methylation strategy for their specific research needs, ensuring both high yield and purity of the desired product.

Core Synthesis Strategy: The Williamson Ether Synthesis

The most prevalent and reliable method for the O-methylation of tetrahydronaphthalen-2-ol is the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism and involves two critical steps:

-

Deprotonation: The weakly acidic hydroxyl group of tetrahydronaphthalen-2-ol is deprotonated by a suitable base to form the more nucleophilic tetrahydronaphthoxide anion.

-

Nucleophilic Attack: The newly formed anion acts as a potent nucleophile, attacking the electrophilic methyl group of a methylating agent. This concerted step results in the displacement of a leaving group and the formation of the desired ether linkage.[1]

The choice of base, methylating agent, and solvent are crucial parameters that dictate the reaction's efficiency, safety, and scalability.

Visualizing the Williamson Ether Synthesis

Caption: The two-step mechanism of the Williamson ether synthesis for the methylation of tetrahydronaphthalen-2-ol.

Comparative Analysis of Methylation Reagents and Conditions

The selection of the appropriate methylating agent and reaction conditions is a critical decision that balances reactivity, safety, cost, and environmental impact. Below is a comparative summary of common methodologies.

| Methylating Agent | Base | Solvent | Temperature | Key Advantages | Key Disadvantages |

| Dimethyl Sulfate (DMS) | NaOH, KOH, K₂CO₃ | Water, Acetone, DMF | Room Temp. to 80°C | Highly reactive, high yields, cost-effective.[1] | Extremely toxic and carcinogenic, requires stringent safety protocols.[2] |

| Methyl Iodide (MeI) | NaOH, K₂CO₃, Cs₂CO₃ | Acetone, DMF, Acetonitrile | Room Temp. to Reflux | High reactivity, good yields.[3] | Toxic, volatile, and light-sensitive.[4] More expensive than DMS.[2] |

| Dimethyl Carbonate (DMC) | K₂CO₃, DBU | DMC (as solvent), Toluene | 90-180°C | "Green" reagent, low toxicity, environmentally benign byproducts (methanol and CO₂).[3] | Lower reactivity requiring higher temperatures and sometimes catalysts.[5] |

| Trimethyl Phosphate (TMP) | K₂CO₃ | DMF | High Temperature | Lower toxicity compared to DMS and MeI. | Requires higher temperatures, can be less efficient. |

Experimental Protocols

The following protocols are provided as detailed, step-by-step guides for the methylation of tetrahydronaphthalen-2-ol using common and effective methods. As tetrahydronaphthalen-2-ol is a structural analog of 2-naphthol, the following protocols are adapted from established procedures for 2-naphthol and are expected to provide high yields of 2-methoxytetralin.

Protocol 1: Methylation using Dimethyl Sulfate and Sodium Hydroxide

This method is rapid and high-yielding but requires strict adherence to safety precautions due to the high toxicity of dimethyl sulfate.[1]

Materials:

-

Tetrahydronaphthalen-2-ol

-

Sodium hydroxide (NaOH)

-

Dimethyl sulfate ((CH₃)₂SO₄)

-

Distilled water

-

Ice bath

Procedure:

-

In a well-ventilated fume hood, dissolve tetrahydronaphthalen-2-ol (1.0 eq.) and sodium hydroxide (1.1 eq.) in distilled water in a round-bottom flask with magnetic stirring. Gentle heating may be applied to facilitate dissolution.

-

Cool the resulting clear solution to 10-15°C in an ice bath.

-

Caution: Dimethyl sulfate is extremely toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (gloves, safety goggles, lab coat) in a fume hood. Slowly add dimethyl sulfate (1.1 eq.) dropwise to the cooled solution while maintaining the temperature below 20°C.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Heat the reaction mixture to 70-80°C for one hour to ensure complete reaction.

-

Cool the reaction mixture to room temperature, which should result in the precipitation of the solid product, 2-methoxytetralin.

-

Collect the precipitate by vacuum filtration, wash with cold water, and dry thoroughly.

-

The product can be further purified by recrystallization from a suitable solvent such as ethanol.

Protocol 2: Methylation using Methyl Iodide and Potassium Carbonate in Acetone

This is a classic and effective method utilizing the less volatile (compared to DMS) but still toxic methyl iodide.[3]

Materials:

-

Tetrahydronaphthalen-2-ol

-

Potassium carbonate (K₂CO₃), anhydrous

-

Methyl iodide (CH₃I)

-

Acetone, anhydrous

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add tetrahydronaphthalen-2-ol (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.) in anhydrous acetone.

-

Stir the suspension at room temperature for 15 minutes.

-

Caution: Methyl iodide is toxic and should be handled in a fume hood. Add methyl iodide (1.5 eq.) to the suspension.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Wash the filter cake with acetone.

-

Combine the filtrate and washings and remove the solvent under reduced pressure.

-

The resulting crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 3: "Green" Methylation using Dimethyl Carbonate (DMC)

This environmentally benign protocol avoids the use of highly toxic reagents, though it requires higher reaction temperatures.[3]

Materials:

-

Tetrahydronaphthalen-2-ol

-

Potassium carbonate (K₂CO₃), anhydrous

-

Dimethyl carbonate (DMC)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (optional, as catalyst)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine tetrahydronaphthalen-2-ol (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and dimethyl carbonate (which acts as both reagent and solvent).

-

For enhanced reactivity, a catalytic amount of DBU (e.g., 0.1 eq.) can be added.

-

Heat the mixture to reflux (approximately 90°C for DMC) and maintain for 8-24 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the potassium carbonate.

-

Wash the solid with a small amount of an organic solvent (e.g., ethyl acetate).

-

Combine the filtrate and washings. The excess DMC can be removed by distillation.

-

The crude product can then be purified by column chromatography or recrystallization.

Experimental Workflow Visualization

Caption: A generalized experimental workflow for the methylation of tetrahydronaphthalen-2-ol.

Safety and Handling Considerations

-

Dimethyl Sulfate (DMS): DMS is extremely toxic, corrosive, and a suspected carcinogen.[2] It can be absorbed through the skin and mucous membranes. All manipulations must be carried out in a well-ventilated fume hood with appropriate personal protective equipment, including heavy-duty gloves, safety goggles, and a lab coat. An ammonia solution should be kept on hand to neutralize any spills.

-

Methyl Iodide (MeI): Methyl iodide is a toxic and volatile liquid.[4] It should be handled in a fume hood. It is also light-sensitive and should be stored in a dark bottle.

-

Bases: Strong bases like sodium hydroxide and potassium hydroxide are corrosive and should be handled with care.

Conclusion

The O-methylation of tetrahydronaphthalen-2-ol is a critical transformation for the synthesis of valuable pharmaceutical intermediates. The Williamson ether synthesis remains the most robust and widely employed method, with dimethyl sulfate and methyl iodide being highly effective yet hazardous methylating agents. For applications where environmental impact and safety are paramount, dimethyl carbonate presents a viable, albeit less reactive, alternative. The choice of methodology will ultimately depend on the specific requirements of the synthesis, including scale, cost, safety protocols, and environmental considerations. The protocols and comparative data provided in this guide offer a solid foundation for researchers to successfully and safely achieve the desired 2-methoxytetralin product.

References

-

University of Colorado, Boulder. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

-

Wikipedia. (2023, November 29). Dimethyl sulfate. In Wikipedia. Retrieved from [Link]

-

Juniper Publishers. (2025, August 13). Use of Methyliodide in o-Methylation of organic compounds. Retrieved from [Link]

-

Sciencemadness.org. (2008, February 8). Methylation of phenolic aldehydes with MeI in DMF: 2-methoxybenzaldehyde. Retrieved from [Link]

-

ResearchGate. (n.d.). Conventional procedures for O-methylation and -demethylation. a Toxic.... Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. journals.iucr.org [journals.iucr.org]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. Sciencemadness Discussion Board - Methylation of phenolic aldehydes with MeI in DMF: 2-methoxybenzaldehyde - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. researchgate.net [researchgate.net]

Application Note: Chromatographic Purification of 1-Methyl-5,6,7,8-tetrahydronaphthalen-2-ol

Abstract & Introduction

This application note details the purification protocols for 1-Methyl-5,6,7,8-tetrahydronaphthalen-2-ol (CAS: 1125-78-6 derivative), a critical intermediate in the synthesis of steroidal drugs and antioxidants.

The purification of this molecule presents two distinct challenges:

-

Regioisomer Separation: Synthesis via methylation of 2-tetralone often yields a mixture of the desired 1-methyl isomer and the thermodynamically favored 3-methyl byproduct.

-

Phenolic Tailing: The C2-hydroxyl group acts as a hydrogen bond donor, causing strong interaction with silanol groups on silica gel, leading to peak tailing and co-elution.

This guide provides a self-validating workflow using Flash Chromatography (Normal Phase) for bulk purification and Preparative HPLC (Reverse Phase) for high-purity polishing (>99.5%).

Physicochemical Profile & Separation Logic[1]

Understanding the analyte is the first step in method design.

| Property | Value (Approx.) | Chromatographic Implication |

| Structure | Substituted Phenol on Tetralin core | Lipophilic backbone with a polar "head." |

| pKa | ~10.5 | Weakly acidic. Will ionize at high pH; requires acidic modifiers to remain neutral. |

| LogP | ~3.2 | Moderately lipophilic. Retains well on C18; elutes early on Silica. |

| UV Max | 215 nm, 275 nm | Dual-wavelength monitoring recommended to distinguish from non-aromatic impurities. |

Mechanistic Insight: The "Ortho-Effect"

The 1-methyl group is ortho to the hydroxyl group. This steric bulk partially shields the hydroxyl, potentially reducing retention on silica compared to the less hindered 3-methyl isomer. We exploit this subtle difference in the Normal Phase protocol below.

Purification Workflow

The following diagram outlines the decision tree for purifying crude reaction mixtures.

Figure 1: Strategic workflow for the isolation of 1-Methyl-5,6,7,8-tetrahydronaphthalen-2-ol.

Protocol 1: Normal Phase Flash Chromatography

Objective: Bulk removal of starting material (2-tetralone) and separation of regioisomers.

Materials

-

Stationary Phase: Spherical Silica Gel 60 (20–40 µm). Note: Irregular silica is acceptable but offers lower resolution for isomer separation.

-

Mobile Phase A: n-Hexane (or Heptane).

-

Mobile Phase B: Ethyl Acetate (EtOAc).

-

Modifier: Glacial Acetic Acid (AcOH).

Step-by-Step Methodology

-

TLC Scouting:

-

Prepare a TLC plate (Silica F254).

-

Elute with 90:10 Hexane:EtOAc .

-

Observation: If the spot streaks (tails), add 1% AcOH to the mobile phase. The 1-methyl isomer typically runs slightly higher (Rf ~0.35) than the 3-methyl isomer (Rf ~0.30) due to steric shielding of the phenol.

-

-

Sample Loading (Dry Load Technique):

-

Dissolve crude oil in minimal Dichloromethane (DCM).

-

Add Celite 545 (ratio 1:2 sample:Celite).

-

Evaporate solvent in vacuo until a free-flowing powder remains.

-

Why? Liquid loading of viscous phenols often causes band broadening. Dry loading ensures a tight initial band, critical for separating close isomers.

-

-

Gradient Execution:

-

Flow Rate: 40 mL/min (for a 40g column).

-

Equilibration: 3 CV (Column Volumes) of 100% Hexane.

-

Gradient Table:

-

| Time (CV) | % Mobile Phase B (EtOAc) | Purpose |

| 0–2 | 0% | Elute non-polar hydrocarbons |

| 2–10 | 0% → 10% | Shallow gradient to separate isomers |

| 10–15 | 10% (Isocratic) | Critical: Hold to resolve 1-Me from 3-Me |

| 15–20 | 10% → 50% | Flush remaining polar impurities |

-

Detection: Monitor at 280 nm . Phenols have a distinct absorption here, distinguishing them from simple aliphatic impurities.

Protocol 2: Preparative HPLC (Reverse Phase)

Objective: "Polishing" the material if Flash chromatography yielded mixed fractions (90-95% purity).

Materials

-

Column: C18 (Octadecyl), 5 µm, 100 Å (e.g., Agilent ZORBAX or Waters XBridge).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile (MeCN) + 0.1% Formic Acid.

Mechanistic Justification for Acid Modifier

Phenols (pKa ~10) can partially ionize in neutral water/MeCN mixtures, leading to "fronting" or split peaks. The addition of 0.1% Formic Acid (pH ~2.7) ensures the phenol remains fully protonated (neutral), maximizing interaction with the hydrophobic C18 chains and sharpening the peak shape.

Step-by-Step Methodology

-

Sample Preparation:

-

Dissolve the semi-pure flash fraction in 50:50 Water:MeCN .

-

Filter through a 0.45 µm PTFE syringe filter. Never inject unfiltered samples onto Prep HPLC.

-

-

Gradient Execution:

-

Flow Rate: 15 mL/min (for 19mm ID column).

-

Gradient Table:

-

| Time (min) | % B (MeCN) | Purpose |

| 0.0 | 40% | Initial loading |

| 2.0 | 40% | Isocratic hold for injection pulse |

| 12.0 | 80% | Linear gradient (separation window) |

| 12.1 | 95% | Wash |

| 15.0 | 40% | Re-equilibration |

-

Fraction Collection:

-

Trigger collection based on UV Threshold (215 nm) AND Slope.

-

Note: The 1-Methyl isomer is more lipophilic than the non-methylated parent but often co-elutes closely with the 3-methyl isomer. The shallow gradient (40-80% over 10 min) is designed to maximize this selectivity.

-

Troubleshooting & Optimization

Issue: Strong Tailing on Silica

If the flash chromatography peaks look like "shark fins" (sharp front, long tail):

-

Cause: Silanol interactions. The free -OH on the tetralol is hydrogen bonding to the acidic silica surface.

-

Solution: Switch the modifier. Add 1% Triethylamine (TEA) to the Hexane/EtOAc mobile phase.

-

Warning: You must flush the column with TEA-containing solvent before the run to deactivate the silica.[1] Do not mix TEA and Acetic Acid.

-

Issue: Co-elution of Isomers

If 1-Methyl and 3-Methyl isomers are not separating:

-

Solution: Change the selectivity mechanism. Switch from Silica (Normal Phase) to Phenyl-Hexyl stationary phase in Prep HPLC. Phenyl columns interact via

stacking with the aromatic ring of the tetralin. The steric difference of the methyl group position alters this

References

-

PubChem. 5,6,7,8-Tetrahydronaphthalen-2-ol Compound Summary. National Library of Medicine. Available at: [Link]

-

Biotage. Successful Flash Chromatography: A Stationary Phase Decision Matrix. Biotage Application Notes. Available at: [Link]

-

Organic Syntheses. Purification of Phenolic Compounds. Org.[2][3][4][5] Synth. 2025, 102, 276-302.[4] (General protocols for phenolic separations). Available at: [Link]

-

Master Organic Chemistry. The pKa Table: Phenols and Alcohols. Available at: [Link][6]

Sources

Application Note: A Systematic Approach to the Selection of Recrystallization Solvents for the Isolation of 1-Methyl-5,6,7,8-tetrahydronaphthalen-2-ol

Abstract

This application note provides a comprehensive and systematic methodology for selecting an optimal solvent system for the purification of 1-Methyl-5,6,7,8-tetrahydronaphthalen-2-ol via recrystallization. Recognizing the compound's amphiphilic nature, possessing both a nonpolar tetralin core and a polar phenolic hydroxyl group, this guide moves beyond a trial-and-error approach. It establishes a logical workflow, beginning with an analysis of the analyte's physicochemical properties, followed by a structured experimental protocol for single and binary solvent screening. The causality behind experimental choices is explained, and protocols are designed to be self-validating. This document is intended for researchers, chemists, and drug development professionals seeking a robust, field-proven method for isolating this and structurally similar compounds with high purity.

Introduction: The Challenge of Purifying Amphiphilic Molecules

1-Methyl-5,6,7,8-tetrahydronaphthalen-2-ol is a tetralin derivative, a class of compounds with significant applications in medicinal chemistry and organic synthesis.[1][2][3][4] The purification of such molecules is a critical step in ensuring the validity of downstream applications. Recrystallization remains a powerful, cost-effective, and scalable technique for achieving high purity, provided that a suitable solvent or solvent system is identified.

The core challenge lies in the molecule's structure:

-

A Nonpolar Core: The fused bicyclic system, composed of a benzene ring and a cyclohexane ring, is hydrophobic.

-

A Polar Functional Group: The phenolic hydroxyl (-OH) group is polar and capable of hydrogen bonding.

This duality means the compound is neither extremely polar nor entirely nonpolar, making the selection of a single ideal recrystallization solvent difficult. This guide provides the theoretical grounding and a practical, step-by-step workflow to navigate this challenge effectively.

Guiding Principles for Solvent Selection

The ideal recrystallization solvent should exhibit the following properties:

-

Differential Solubility: The compound of interest should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

-

Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (remaining in the mother liquor after crystallization).

-

No Reactivity: The solvent must be chemically inert towards the compound.

-

Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.[5][6]

-

Crystal Formation: The solvent should promote the formation of well-defined, high-purity crystals rather than causing the compound to "oil out" or precipitate as an amorphous solid.[7][8] A common cause of oiling out is a solvent boiling point that is higher than the compound's melting point.[7][8]

Systematic Workflow for Solvent System Identification

The following workflow provides a structured approach to efficiently identify a suitable solvent system. It is designed to minimize wasted material and time by logically progressing from single-solvent screening to the more nuanced binary-solvent systems.

Caption: Workflow for systematic solvent selection.

Protocol: Initial Single-Solvent Screening

This initial screen aims to quickly identify a single solvent that meets the criteria or, more likely, to identify candidate "good" and "poor" solvents for binary systems.

Materials:

-

Crude 1-Methyl-5,6,7,8-tetrahydronaphthalen-2-ol

-

Test tubes (10-15 mL)

-

Glass stirring rods

-

Heating mantle or sand bath

-

A selection of solvents covering a range of polarities (see Table 1).

Procedure:

-

Place approximately 20-30 mg of the crude compound into a test tube.

-

Add the test solvent dropwise at room temperature, stirring after each addition, until a total of 0.5 mL has been added.

-

Observation 1 (Room Temp): Note if the compound dissolves completely.

-

If it dissolves, the solvent is a "good" solvent but unsuitable for single-solvent recrystallization. Reserve this solvent as a candidate for a binary system.

-

If it does not dissolve, proceed to the next step.

-

-

Gently heat the suspension to the boiling point of the solvent. Use a boiling stick or stir continuously to ensure even heating. Add more solvent dropwise, up to a maximum of 2 mL, until the solid dissolves completely.

-

Observation 2 (Hot): Note if the compound dissolves.

-

If it does not dissolve, the solvent is unsuitable.

-

If it dissolves, proceed to the next step.

-

-

Allow the clear solution to cool slowly to room temperature, and then place it in an ice-water bath for 15-20 minutes.

-

Observation 3 (Cold): Observe whether crystals form. Note the quantity and quality of the crystals. An ideal solvent will yield a large crop of well-formed crystals.

Data Interpretation: Solvent Screening Results

Summarize your findings in a table to facilitate comparison. Based on the molecule's structure, a likely outcome is that moderately polar solvents will be "good" solvents, while highly polar or nonpolar solvents will be "poor" solvents.

| Solvent Candidate | Polarity | Observation at Room Temp (0.5 mL) | Observation at Boiling Point | Observation Upon Cooling | Conclusion / Next Step |

| Water | High | Insoluble | Insoluble | N/A | Poor solvent. Potential anti-solvent. |

| Ethanol | Polar | Likely Soluble/Partially Soluble | Soluble | Few or no crystals | Good solvent. Candidate for binary system. |

| Acetone | Polar | Likely Soluble | Soluble | Few or no crystals | Good solvent. Candidate for binary system. |

| Ethyl Acetate | Medium | Partially Soluble | Soluble | Potential for crystals | Possible single solvent. |

| Toluene | Nonpolar | Sparingly Soluble | Soluble | Potential Ideal Candidate | Evaluate crystal yield. |

| Hexane | Nonpolar | Insoluble | Sparingly Soluble / Insoluble | N/A | Poor solvent. Potential anti-solvent. |

Protocol: Development of Binary (Mixed) Solvent Systems

If no single solvent is ideal, a binary system is employed. This technique uses a "good" solvent in which the compound is soluble and a "poor" solvent (or anti-solvent) in which it is insoluble.[7]

Principle: The compound is dissolved in a minimum amount of the hot "good" solvent. The "poor" solvent is then added dropwise to the hot solution until the solution becomes faintly cloudy (the cloud point), indicating saturation. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[7]

Commonly Successful Pairs for Phenolic Compounds:

Procedure:

-

Place a known mass of the crude compound (e.g., 100 mg) in an Erlenmeyer flask.

-

Add the selected "good" solvent (e.g., Toluene) dropwise while heating the mixture to boiling. Add just enough solvent to completely dissolve the solid.

-

While maintaining the high temperature, add the "poor" solvent (e.g., Hexane) dropwise until you observe persistent cloudiness (turbidity).

-

Add 1-3 drops of the hot "good" solvent to re-clarify the solution.

-

Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

-

Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration.

Troubleshooting Common Recrystallization Issues

| Problem | Possible Cause(s) | Recommended Solution(s) |

| "Oiling Out" [7][8] | The boiling point of the solvent is higher than the melting point of the compound. / The compound is highly impure, causing significant melting point depression. | • Select a solvent with a lower boiling point. • Use a larger volume of solvent and allow for slower cooling to induce crystallization at a lower temperature. • Use a mixed solvent system to lower the saturation temperature below the oiling-out point.[7] |

| No Crystals Form | Too much solvent was used, and the solution is not supersaturated. / Cooling was too rapid. | • Reheat the solution to evaporate some of the solvent and re-cool slowly. • Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites. • Add a "seed crystal" from a previous successful crystallization. |

| Colored Impurities in Crystals | Impurities are co-crystallizing with the product. | • Add a small amount of activated charcoal to the hot solution before the hot filtration step to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product. |

Conclusion

The successful isolation of 1-Methyl-5,6,7,8-tetrahydronaphthalen-2-ol via recrystallization is highly dependent on the rational selection of a solvent system. Due to the molecule's dual polar and nonpolar characteristics, a single solvent may not be ideal. A systematic screening process, starting with single solvents to identify candidates for a binary system, is the most efficient path to success. Solvent pairs such as Toluene/Hexane or Ethyl Acetate/Hexane are predicted to be highly effective, leveraging the differential solubility required for high-yield, high-purity crystallization. By following the detailed protocols and troubleshooting guides within this note, researchers can confidently develop a robust purification method for this and other structurally related compounds.

References

- Benchchem. Technical Support Center: Recrystallization of Substituted Phenols.

- University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.

- Google Patents. US4760174A - Tetralin derivatives, their preparation and their use.

- Ramunas Tupciauskas, et al. (2021). Solvents used for extraction and recrystallization. ResearchGate.

- YouTube. Important Chemistry Tips-Solvents choose for recrystallization-Part4.

- Crystallization Solvents.pdf. (Source location not specified).

- NIST. 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol. NIST Chemistry WebBook.

- Sigma-Aldrich. 1,2,3,4-Tetrahydronaphthalen-2-ol.

- PubChem. 5,6,7,8-Tetrahydro-2-naphthol.

- Maeno, Z., et al. (2016). Synthesis of tetraline derivatives through depolymerization of polyethers with aromatic compounds using a heterogeneous titanium-exchanged montmorillonite catalyst. RSC Advances.

- Acar, Ç., et al. (2018). New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation. Molecules.

- ResearchGate. Applications and synthesis of tetralin derivatives.

- Maeno, Z., et al. (2016). Synthesis of tetraline derivatives through depolymerization of polyethers with aromatic compounds using a heterogeneous titanium-exchanged montmorillonite catalyst. RSC Publishing.

- Matrix Fine Chemicals. 5,6,7,8-TETRAHYDRONAPHTHALEN-2-OL.

- An overview on Common Organic Solvents and their Toxicity. (Source location not specified).

- Common Solvents Used in Organic Chemistry: Table of Properties. (Source location not specified).

Sources

- 1. Synthesis of tetraline derivatives through depolymerization of polyethers with aromatic compounds using a heterogeneous titanium-exchanged montmorillonite catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of tetraline derivatives through depolymerization of polyethers with aromatic compounds using a heterogeneous titanium-exchanged montmorillonite catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. file.sdiarticle3.com [file.sdiarticle3.com]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Reagents & Solvents [chem.rochester.edu]

Application Note: Technical Evaluation of 1-Methyl-5,6,7,8-tetrahydronaphthalen-2-ol (MTNO)

This Application Note is structured as a high-level technical guide for R&D chemists and fragrance development scientists. It addresses the specific chemical entity 1-Methyl-5,6,7,8-tetrahydronaphthalen-2-ol (referred to herein as MTNO ), distinguishing it from commercial trade names to ensure safety and precision.

Role: Functional Phenolic Intermediate & Structural Scaffold

Executive Summary & Critical Distinction

Warning: Nomenclature Disambiguation Before proceeding, it is critical to distinguish this specific chemical entity from the commercial trade name "Tetralol" often used in the industry.

-

Commercial "Tetralol" (Symrise/Others): Refers to Tetrahydrolinalool (CAS 78-69-3), an acyclic terpene alcohol with a floral/citrus profile.

-

Subject of this Note (MTNO): Refers to 1-Methyl-5,6,7,8-tetrahydronaphthalen-2-ol , a bicyclic phenolic compound .

MTNO acts primarily as a structural scaffold for the synthesis of complex woody/ambergris odorants and as a niche functional ingredient in leather and castoreum accords. Its phenolic nature requires specific handling protocols distinct from standard aliphatic fragrance alcohols.

Chemical Identity & Properties

| Property | Specification |

| IUPAC Name | 1-Methyl-5,6,7,8-tetrahydronaphthalen-2-ol |

| Common Name | 1-Methyl-ar-2-tetralol |

| Chemical Class | Alkyl-substituted Phenol (Bicyclic) |

| Molecular Weight | 162.23 g/mol |

| Appearance | Viscous colorless to pale yellow oil or low-melting solid |

| Odor Profile | Phenolic, medicinal, weak leathery, smoky, faint woody nuances.[1] |

| Solubility | Soluble in Ethanol, DPG, DEP; Insoluble in Water. |

| Stability | Prone to oxidation (discoloration) due to phenolic hydroxyl. |

Application 1: Olfactory Evaluation & Accord Formulation

Unlike the commercial "Tetralol" (floral), MTNO possesses a difficult, technical odor profile. It is rarely used as a top note but functions as a fixative modifier in "Russian Leather" or "Chypre" types.

Olfactory Evaluation Protocol

Objective: To safely characterize the odor profile without "fatiguing" the nose due to phenolic impact.

-

Preparation:

-

Prepare a 1.0% (w/w) solution of MTNO in Dipropylene Glycol (DPG). Do not evaluate neat.

-

Dip a standard smelling strip (blotter) to 1 cm depth.

-

Allow solvent to evaporate for 60 seconds.

-

-

Evaluation Cycle:

-

T=0: Sharp, medicinal, phenolic (cresol-like).

-

T=1 Hour: Smoky, tar-like, dry wood.

-

T=24 Hours: Sweet-leather, castoreum-like tenacity.

-

-

Accord Integration (Leather Base Example):

-

MTNO serves as a replacement for p-Cresol or Birch Tar where a cleaner, less "burnt" phenolic note is required.

-

Recommended Accord Structure

-

Base: Patchouli Oil (30%), Labdanum Absolute (10%)

-

Modifier (The "Skeleton"): MTNO (0.5% - 2%)

-

Top: Bergamot (40%), Styrax (5%)

-

Effect: MTNO bridges the gap between the resinous Labdanum and the earthy Patchouli, adding a "cured leather" effect.